4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

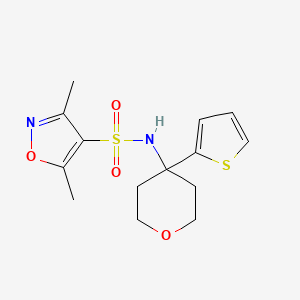

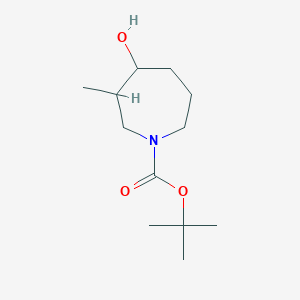

“4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 . It is typically available in powder form .

Chemical Reactions Analysis

Specific chemical reactions involving “4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid” are not available in the search results. Carboxylic acids, in general, can undergo a variety of reactions, including decarboxylation, reduction, and reactions with alcohols to form esters .Physical And Chemical Properties Analysis

“4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid” is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Catalytic Applications and Synthesis Techniques

- A study by Zhou et al. (2017) described an alternative synthesis of 4-(heteroaryl)cyclohexanones, highlighting a palladium-catalyzed ester α-arylation followed by decarboxylation, demonstrating the compound's utility in the synthesis of complex organic structures with high yield, signifying its role in advancing synthetic chemistry techniques (Zhou et al., 2017).

Oxidative Functionalization

- Research by Sutradhar et al. (2013) explored the use of pyrazine-2-carboxylic acid (PCA) in conjunction with a new binuclear oxovanadium(V) complex as a catalytic system for the efficient oxidation of saturated hydrocarbons, showcasing the compound's potential in enhancing the efficiency of oxidation reactions, a critical process in organic synthesis and industrial chemistry (Sutradhar et al., 2013).

Antimicrobial Activity

- A synthesis and biological evaluation study of novel Linezolid-like analogues by Rajurkar and Pund (2014) included derivatives of pyrazine, which demonstrated significant antimicrobial and antifungal activities, underlining the compound's relevance in the development of new pharmacologically active molecules (Rajurkar & Pund, 2014).

Homogeneous Catalysis

- Martins (2019) reviewed recent advances in C-scorpionate tris(pyrazol-1yl)methanes and their transition metal complexes, including oxidative functionalization and carbon dioxide reduction, indicating the compound's versatility as a catalyst in industrially significant reactions and its contribution to sustainable chemistry practices (Martins, 2019).

Metal-Organic Frameworks and Supramolecular Chemistry

- Kong et al. (2012) discussed the synthesis and structure of carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine, revealing its application in hydrogen bond and metal-directed self-assembly, signifying its potential in the design of new materials with specific functionalities (Kong et al., 2012).

Propriétés

IUPAC Name |

4-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-11(16)8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h5-9H,1-4H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUPNVJQXDMSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)

![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)

![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)

![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2854125.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)